L-Glutamic acid, N,N-bis(2-cyanoethyl)-

Description

However, the evidence extensively covers structurally related derivatives of L-glutamic acid, such as N,N-bis(carboxymethyl)-L-glutamic acid (GLDA), a biodegradable chelating agent. For clarity, this article focuses on GLDA and its analogs, which are well-documented in the literature.

GLDA (CAS 51981-21-6) is an aminopolycarboxylic acid (APCA) derived from L-glutamic acid, where two carboxymethyl (-CH₂COOH) groups replace the amino hydrogens. It is commercially available as a tetrasodium salt (GLDA-4Na) and is recognized for its high biodegradability, low toxicity, and strong metal-chelating capacity, making it an environmentally friendly alternative to traditional agents like EDTA .

Properties

CAS No. |

5464-39-1 |

|---|---|

Molecular Formula |

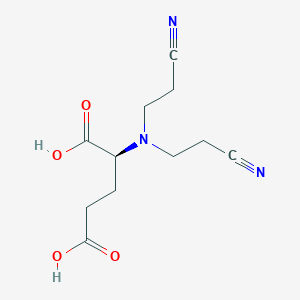

C11H15N3O4 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(2S)-2-[bis(2-cyanoethyl)amino]pentanedioic acid |

InChI |

InChI=1S/C11H15N3O4/c12-5-1-7-14(8-2-6-13)9(11(17)18)3-4-10(15)16/h9H,1-4,7-8H2,(H,15,16)(H,17,18)/t9-/m0/s1 |

InChI Key |

JQXSGQACFFFOIU-VIFPVBQESA-N |

Isomeric SMILES |

C(CN(CCC#N)[C@@H](CCC(=O)O)C(=O)O)C#N |

Canonical SMILES |

C(CN(CCC#N)C(CCC(=O)O)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N,N-bis(2-cyanoethyl)- typically involves the reaction of L-glutamic acid with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the addition of cyanoethyl groups to the nitrogen atoms of L-glutamic acid . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of L-Glutamic acid, N,N-bis(2-cyanoethyl)- is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N,N-bis(2-cyanoethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

L-Glutamic acid, N,N-bis(2-cyanoethyl)- has a wide range of applications in scientific research, including:

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which L-Glutamic acid, N,N-bis(2-cyanoethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The cyanoethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

GLDA belongs to a class of biodegradable APCAs, which includes EDDS (ethylenediamine disuccinic acid), MGDA (methylglycine diacetic acid), and EDTA (ethylenediaminetetraacetic acid). Below is a detailed comparison of their properties, applications, and performance:

Table 1: Structural and Functional Comparison

Key Findings from Research

- Biodegradability : GLDA and MGDA exhibit superior biodegradability (>60% degradation in 28 days) compared to EDDS (40–50%) and EDTA (<1%) .

- Metal Chelation : While EDTA has the highest binding constant for Ca²⁺ (log K = 10.7), GLDA (log K = 5.6–6.0) and MGDA (log K = 6.3–6.5) are more selective for transition metals like Fe³⁺ and Cu²⁺, reducing soil and water contamination risks .

- Thermal Stability : GLDA and HEDTA (N-(2-hydroxyethyl)ethylenediamine triacetic acid) remain stable at temperatures up to 200°C, making them suitable for geothermal reservoir stimulation .

Notes on Limitations and Future Research

- Data Gaps: The evidence lacks direct studies on L-Glutamic acid, N,N-bis(2-cyanoethyl)-.

- Regulatory Trends: Legislative shifts in the EU (e.g., Regulation (EC) No 2003/2003) favor biodegradable agents like GLDA over EDTA, driving market adoption .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-bis(2-cyanoethyl)-L-glutamic acid, and what key parameters influence reaction yields?

- Methodological Answer : The compound is synthesized via alkylation of L-glutamic acid derivatives using acrylonitrile or cyanoethylating agents under basic or catalytic conditions. For example, Michael addition reactions catalyzed by AlCl₃ or AlCl₃-NaOAc systems yield bis(2-cyanoethyl) derivatives. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., benzene or ethanol), and stoichiometric control to minimize byproducts like mono-alkylated intermediates. Catalytic systems influence regioselectivity, with AlCl₃-ZnCl₂ enhancing bis-alkylation efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structure of N,N-bis(2-cyanoethyl)-L-glutamic acid in synthetic chemistry research?

- Methodological Answer :

- FTIR : Identifies cyano (C≡N) stretches (~2240 cm⁻¹) and carboxylic acid groups.

- NMR : ¹H and ¹³C spectra resolve cyanoethyl protons (δ 2.5–3.5 ppm) and glutamic acid backbone signals.

- LC/MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities using hydrophilic interaction liquid chromatography (HILIC) columns for polar compounds .

- Elemental Analysis : Validates C, H, N composition against theoretical values .

Q. How does N,N-bis(2-cyanoethyl)-L-glutamic acid function in oligonucleotide synthesis protocols, and what are its critical roles in phosphoramidite chemistry?

- Methodological Answer : The compound serves as a phosphoramidite reagent, where the 2-cyanoethyl group protects the phosphate moiety during solid-phase DNA synthesis. Critical roles include:

- Activation : Tetrazole catalyzes phosphoramidite coupling to nucleosides.

- Stability : The cyanoethyl group prevents undesired oxidation while allowing selective deprotection with aqueous amines (e.g., ammonium hydroxide).

- Compatibility : Used in automated synthesizers for high-fidelity oligonucleotide assembly .

Advanced Research Questions

Q. What mechanistic insights explain the thermal stability and decomposition pathways of N,N-bis(2-cyanoethyl)-L-glutamic acid under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition starting at ~140°C, releasing acrylonitrile via retro-Michael elimination. Base-catalyzed hydrolysis (pH >10) accelerates cleavage of the cyanoethyl group, forming L-glutamic acid and cyanide byproducts.

- Analytical Tools : Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., acrylonitrile), while FTIR tracks loss of C≡N bonds .

Q. How do solvent polarity and catalytic systems influence the regioselectivity and efficiency of Michael addition reactions involving N,N-bis(2-cyanoethyl)-L-glutamic acid derivatives?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates, favoring bis-alkylation. Non-polar solvents (e.g., benzene) reduce side reactions but require higher temperatures.

- Catalytic Systems : AlCl₃-NaOAc enhances nucleophilicity of the amine group, achieving >80% bis-alkylation yield. Kinetic studies via HPLC monitor reaction progress and intermediate ratios .

Q. What are the comparative chelation properties of N,N-bis(2-cyanoethyl)-L-glutamic acid versus its carboxymethyl analogs (e.g., GLDA) in heavy metal binding, and what methodologies quantify these interactions?

- Methodological Answer :

- Chelation Strength : While GLDA (N,N-bis(carboxymethyl)-L-glutamic acid) exhibits high affinity for Pb²⁺ and Cu²⁺ (log K ~12–14), the cyanoethyl analog shows weaker binding due to reduced carboxylate donors.

- Methods :

- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and enthalpy.

- LC-ESI-QTOF-MS : Quantifies metal-ligand complexes in environmental samples (detection limit ~0.04 μM for GLDA) .

- Environmental Relevance : GLDA’s biodegradability contrasts with the cyanoethyl variant’s potential persistence, requiring ecotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.